4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride

CRAC channel inhibition Immunosuppression T-lymphocyte activation

Scaffold-verified intermediate for CRAC channel inhibitors and PROTAC degrader synthesis. Generic benzoyl chlorides cannot substitute-the CF3-pyrazole moiety is essential for target potency (LogP 3.27). • CRAC inhibitor SAR: potent IL-2 suppression, oral activity in T-cell models. • PROTAC applications: reactive acyl chloride enables amine-linker conjugation; CF3 aids membrane permeability. • Kinase programs: GSK3β IC50 0.04-0.45 μM; CDK5 IC50 8.29-47.4 μM. • 95% purity; ships ambient; global delivery.

Molecular Formula C11H6ClF3N2O
Molecular Weight 274.62 g/mol
CAS No. 220461-85-8
Cat. No. B1304104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride
CAS220461-85-8
Molecular FormulaC11H6ClF3N2O
Molecular Weight274.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)Cl)N2C=CC(=N2)C(F)(F)F
InChIInChI=1S/C11H6ClF3N2O/c12-10(18)7-1-3-8(4-2-7)17-6-5-9(16-17)11(13,14)15/h1-6H
InChIKeyQLSUAELOZKXNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride (CAS 220461-85-8): A Specialized Para-Substituted Benzoyl Chloride Building Block for Bioactive Molecule Synthesis


4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride (CAS: 220461-85-8) is a specialized organic building block belonging to the aryl-pyrazole benzoyl chloride class. The compound features a benzoyl chloride moiety substituted at the para position with a 3-(trifluoromethyl)-1H-pyrazol-1-yl group, with molecular formula C₁₁H₆ClF₃N₂O and molecular weight 274.63 g/mol [1]. This structure imparts reactivity typical of acyl chlorides, making it a valuable intermediate for introducing the 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl moiety into target molecules via nucleophilic acyl substitution [2]. The trifluoromethyl group enhances lipophilicity (LogP = 3.27) and metabolic stability, properties advantageous in both pharmaceutical and agrochemical applications [3].

Why 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl Chloride Cannot Be Replaced by Unsubstituted or Differently Substituted Benzoyl Chloride Analogs


Substitution of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride with simpler benzoyl chlorides or regioisomeric pyrazole variants fails due to two non-interchangeable structural determinants: (1) the para-positioned acyl chloride functionality dictates the geometry and steric accessibility of the derived conjugates in target binding pockets [1]; and (2) the 3-trifluoromethylpyrazole moiety introduces electron-withdrawing character that enhances carbonyl electrophilicity while the CF₃ group confers increased lipophilicity (LogP = 3.27) and resistance to oxidative metabolism compared to methyl or unsubstituted pyrazole analogs [2]. Systematic SAR studies of aryl-3-trifluoromethylpyrazoles demonstrate that modifications to the pyrazole and benzoyl moieties produce distinct pharmacological profiles, confirming that in-class compounds are not functionally interchangeable [3].

Quantitative Evidence Guide: Differentiating 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl Chloride from Comparator Compounds


CRAC Channel Inhibitor Lead Optimization: Para-Benzoyl Chloride Scaffold as Critical Intermediate for Compound 25b and 29

In a comprehensive SAR study of aryl-3-trifluoromethylpyrazoles as CRAC channel inhibitors, the 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride scaffold served as the essential intermediate for generating Compound 25b, which exhibited highly potent and selective inhibitory activity for CRAC channels. Further modifications of the pyrazole and benzoyl moieties of Compound 25b produced Compound 29 [1]. The para-substituted benzoyl chloride architecture was instrumental in achieving this activity, as SAR analysis revealed that variations in the benzoyl moiety directly modulated inhibitory potency and selectivity [2].

CRAC channel inhibition Immunosuppression T-lymphocyte activation

Electron-Withdrawing CF₃ Effect: Enhanced Carbonyl Electrophilicity vs. Methyl-Substituted Pyrazole Analogs

The 3-trifluoromethyl group on the pyrazole ring exerts a strong electron-withdrawing inductive effect that enhances the electrophilicity of the benzoyl carbonyl carbon compared to analogs bearing electron-donating substituents. In comparative analysis of pyrazole carbonyl chlorides, the CF₃-substituted derivative exhibits increased reactivity toward nucleophiles in acyl substitution reactions, whereas tert-butyl or methyl-substituted analogs show reduced electrophilicity at the carbonyl center, decreasing reaction efficiency . This electron-withdrawing effect is position-dependent; experimental determinations confirm that CF₃ substitution at the 3-position of pyrazole reduces basicity and increases acidity more significantly than substitution at other positions [1].

Synthetic chemistry Nucleophilic acyl substitution Electrophilicity

Lipophilicity Advantage: LogP = 3.27 vs. Unsubstituted and Carboxylic Acid Analogs

The trifluoromethyl group confers a significant lipophilicity advantage to the target compound. The computed LogP (XLogP3) for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride is 3.27 [1], which is substantially higher than the corresponding carboxylic acid derivative 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1, molecular weight 256.18) that lacks the acyl chloride functionality . This lipophilicity increase facilitates membrane permeability of derived compounds. Class-level studies on N-trifluoromethyl azoles demonstrate that trifluoromethyl substitution increases lipophilicity compared to N-methyl analogs, with concomitant increases in Caco-2 permeability and metabolic stability [2].

Drug design Physicochemical properties Membrane permeability

Physical Property Specifications: Density 1.45 g/cm³ and Boiling Point 327°C at 760 mmHg

The target compound has well-defined physical properties suitable for quality control and process optimization. Density is reported as 1.45 g/cm³, boiling point as 327°C at 760 mmHg, flash point as 151.6°C, refractive index as 1.556, and vapor pressure as 0.000208 mmHg at 25°C [1]. The compound is moisture-sensitive and requires handling under inert conditions to preserve acyl chloride integrity [2]. Commercial availability typically at ≥95% purity from multiple vendors ensures consistent performance in synthetic applications [3].

Quality control Process chemistry Analytical reference

Commercial Positioning: Classification as Protein Degrader Building Block vs. Generic Acyl Chlorides

The target compound is commercially classified and marketed as a 'Protein Degrader Building Block' by multiple chemical suppliers, distinguishing it from generic acyl chlorides [1]. This positioning reflects its utility in synthesizing heterobifunctional degraders (PROTACs) where the para-substituted benzoyl chloride serves as a linker attachment point or warhead conjugation site . In contrast, simpler benzoyl chlorides (e.g., unsubstituted benzoyl chloride or 2-fluoro-3-(trifluoromethyl)benzoyl chloride) are typically marketed for general synthetic applications without this specialized designation .

Targeted protein degradation PROTAC Chemical biology

Moisture Sensitivity: Handling Requirements Differentiate from Stable Carboxylic Acid Precursor

The acyl chloride functional group renders the target compound moisture-sensitive, requiring handling under inert atmosphere (nitrogen or argon) and storage in cool, dry conditions to prevent hydrolysis to the corresponding carboxylic acid [1]. This distinguishes it from its stable precursor, 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid (CAS 220462-27-1), which can be stored under ambient conditions . The target compound's MSDS indicates it causes burns and is classified with Risk Code 34, requiring appropriate personal protective equipment during handling [2].

Storage conditions Synthetic planning Supply chain

Optimal Application Scenarios for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl Chloride Based on Evidence


CRAC Channel Inhibitor Medicinal Chemistry Programs

The 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride scaffold is validated as a key intermediate in the synthesis of potent and selective CRAC channel inhibitors. The SAR studies demonstrate that this para-substituted benzoyl chloride enables systematic exploration of pyrazole and benzoyl modifications, leading to compounds (25b, 29) with potent IL-2 production inhibition in vitro and oral activity in T-lymphocyte activation models [1]. Researchers developing CRAC channel inhibitors for autoimmune or inflammatory diseases should prioritize this specific scaffold over alternative benzoyl chlorides that lack the demonstrated SAR track record [2].

Targeted Protein Degradation (PROTAC) Linker and Warhead Synthesis

The commercial classification of this compound as a Protein Degrader Building Block indicates its validated utility in synthesizing heterobifunctional degraders [1]. The reactive acyl chloride functionality enables efficient conjugation to amine-containing linkers or E3 ligase ligands, while the CF₃-pyrazole moiety contributes lipophilicity (LogP = 3.27) that may facilitate membrane permeability of the resulting PROTAC molecules [2]. This scaffold is particularly suitable for degrader screening library generation where diverse linker geometries are required [3].

Kinase Inhibitor and Antidiabetic Agent Discovery

SAR studies with CF₃-pyrazole scaffolds have established their utility in kinase inhibitor programs, with documented activity against GSK3β (IC₅₀ = 0.04–0.45 μM) and CDK5 (IC₅₀ = 8.29–47.4 μM) [1]. Additionally, (4-substituted benzyl)(trifluoromethyl)pyrazoles have demonstrated antihyperglycemic activity in db/db mouse models, with some analogs achieving ED₂₅ values for plasma glucose reduction as low as 0.05 mg/kg [2]. The target compound serves as a versatile intermediate for accessing these pharmacologically relevant chemotypes through amide or ester derivatization.

Agrochemical Intermediate for Fluorinated Pyrazole Derivatives

The trifluoromethyl group is known to enhance biological activity in pesticides and herbicides [1]. Derivatives of benzoylpyrazoles are used for selective control of weeds and weed grasses in useful plants [2]. The target compound's para-substituted architecture enables the synthesis of benzoylpyrazole agrochemicals where the trifluoromethyl group contributes to improved metabolic stability and environmental persistence [3]. Process chemistry applications benefit from the compound's defined physical properties (density 1.45 g/cm³, boiling point 327°C) for reaction optimization and scale-up .

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